Cas no 1421601-13-9 (tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate)

Tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate is a specialized carbamate derivative featuring a dichloropyridinyl backbone, commonly utilized as an intermediate in organic synthesis and pharmaceutical applications. Its key advantages include high reactivity as a protected amine precursor, facilitating selective transformations in complex molecular frameworks. The tert-butyloxycarbonyl (Boc) group provides stability under basic conditions while allowing deprotection under mild acidic conditions, making it valuable for stepwise synthesis. The dichloropyridine moiety enhances electrophilic character, enabling further functionalization. This compound is particularly useful in agrochemical and medicinal chemistry research, where precise control over reactivity and protecting group strategies is critical. Its crystalline solid form ensures consistent handling and storage stability.
tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate structure
1421601-13-9 structure
Product name:tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate
CAS No:1421601-13-9
MF:C10H12Cl2N2O2
Molecular Weight:263.120480537415
CID:4597816
PubChem ID:71756425

tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate
    • Carbamic acid, N-(3,6-dichloro-2-pyridinyl)-, 1,1-dimethylethyl ester
    • インチ: 1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-8-6(11)4-5-7(12)13-8/h4-5H,1-3H3,(H,13,14,15)
    • InChIKey: PLYJEMRLEXWZLX-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC1=NC(Cl)=CC=C1Cl

tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-110330-10g
tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate
1421601-13-9 95%
10g
$1702.0 2023-10-27
A2B Chem LLC
AV46703-1g
tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate
1421601-13-9 95%
1g
$453.00 2024-04-20
Aaron
AR01A197-5g
tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate
1421601-13-9 95%
5g
$1605.00 2023-12-16
Aaron
AR01A197-250mg
tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate
1421601-13-9 95%
250mg
$295.00 2025-02-08
Aaron
AR01A197-500mg
tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate
1421601-13-9 95%
500mg
$452.00 2025-02-08
A2B Chem LLC
AV46703-50mg
tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate
1421601-13-9 95%
50mg
$132.00 2024-04-20
Enamine
EN300-110330-1g
tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate
1421601-13-9 95%
1g
$397.0 2023-10-27
A2B Chem LLC
AV46703-5g
tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate
1421601-13-9 95%
5g
$1245.00 2024-04-20
1PlusChem
1P01A10V-500mg
tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate
1421601-13-9 95%
500mg
$380.00 2025-03-04
1PlusChem
1P01A10V-250mg
tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate
1421601-13-9 95%
250mg
$253.00 2025-03-04

tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate 関連文献

tert-butyl N-(3,6-dichloropyridin-2-yl)carbamateに関する追加情報

Professional Introduction to Tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate (CAS No. 1421601-13-9)

Tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate, a compound with the chemical identifier CAS No. 1421601-13-9, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The structural framework of this molecule incorporates a tert-butyl group and a pyridine core substituted with two chlorine atoms at the 3rd and 6th positions, alongside a carbamate moiety at the 2nd position of the pyridine ring.

The significance of tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate lies in its potential utility as a building block for more complex pharmacophores. The presence of chlorine atoms in the pyridine ring enhances its reactivity, making it a valuable candidate for further functionalization through various chemical transformations such as nucleophilic substitution, metal-catalyzed cross-coupling reactions, and other organic modifications. These properties have positioned it as a key intermediate in the development of novel therapeutic agents targeting diverse biological pathways.

In recent years, there has been an increasing interest in exploring the pharmacological properties of halogenated pyridines due to their ability to modulate enzyme activity and interact with biological targets. The carbamate functional group in tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate contributes to its potential role as a bioisostere for other pharmacophoric groups, enabling the design of molecules with improved solubility, metabolic stability, and binding affinity. This has made it a subject of extensive research in drug discovery programs aimed at developing treatments for neurological disorders, infectious diseases, and cancer.

One of the most compelling aspects of this compound is its application in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently implicated in various diseases, including cancer. The structural features of tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate, particularly the electron-withdrawing nature of the chlorine substituents and the electron-donating effect of the carbamate group, make it an attractive scaffold for designing potent kinase inhibitors. Several studies have demonstrated its utility in generating lead compounds that exhibit inhibitory activity against specific kinases, thereby opening up new avenues for therapeutic intervention.

The synthesis of tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Typically, the synthesis begins with the chlorination of a pyridine precursor followed by carbamate formation using a suitable activating agent. The tert-butyl group is introduced during later stages to enhance the stability and bioavailability of the final product. Advanced synthetic methodologies, including flow chemistry and catalytic processes, have been employed to optimize these reactions and improve scalability.

The role of computational chemistry in understanding the reactivity and pharmacological properties of tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding interactions with biological targets and optimizing molecular structures for enhanced efficacy. These computational approaches have complemented experimental efforts by providing insights into ligand-receptor binding affinities and metabolic stability profiles. As a result, there is growing evidence suggesting that integrating computational methods with traditional synthetic chemistry can significantly accelerate drug discovery pipelines.

In conclusion, tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate (CAS No. 1421601-13-9) represents a promising compound in pharmaceutical research due to its versatile structural features and potential applications in drug development. Its role as an intermediate in synthesizing kinase inhibitors and other therapeutic agents underscores its importance in addressing unmet medical needs. With ongoing advancements in synthetic methodologies and computational chemistry, this compound is poised to play a pivotal role in future pharmaceutical innovations.

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